molecular formula C7H12ClNO3S B8701693 1-Azetidinesulfonyl chloride, 2,2,3,3-tetramethyl-4-oxo- CAS No. 17060-95-6

1-Azetidinesulfonyl chloride, 2,2,3,3-tetramethyl-4-oxo-

Cat. No. B8701693
Key on ui cas rn: 17060-95-6
M. Wt: 225.69 g/mol
InChI Key: SQJSTWDZTOWGRY-UHFFFAOYSA-N
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Patent
US05059596

Procedure details

To a stirred solution of 0.06 mol CSI (chlorosulfonyl isocyanate) in dry ether under nitrogen, 0.06 mol of 2,3-dimethyl-but-2-ene was added dropwise at a temperature of 30° to 35° C. The reaction mixture was stirred for a further 1 hour while it was cooled to room temperature. The solution was then cooled in a salt-ice bath and the product which crystallized out as white solid was filtered off and carried through to the next step.
Name
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].[CH3:8][C:9](=[C:11]([CH3:13])[CH3:12])[CH3:10]>CCOCC>[Cl:1][S:2]([N:5]1[C:11]([CH3:13])([CH3:12])[C:9]([CH3:10])([CH3:8])[C:6]1=[O:7])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
0.06 mol
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
0.06 mol
Type
reactant
Smiles
CC(C)=C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 1 hour while it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled in a salt-ice bath
CUSTOM
Type
CUSTOM
Details
the product which crystallized out as white solid
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClS(=O)(=O)N1C(C(C1(C)C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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